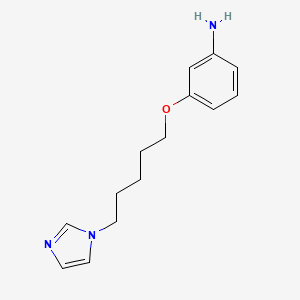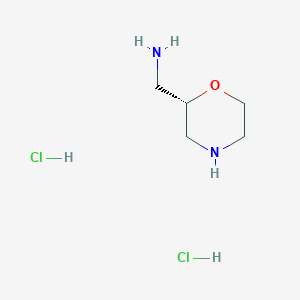
(S)-Morpholin-2-ylmethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Morpholin-2-ylmethanamine dihydrochloride is a chiral amine compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring and an amine group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-ylmethanamine dihydrochloride typically involves the reaction of morpholine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Formation of Intermediate: Morpholine reacts with formaldehyde to form an intermediate compound.
Amine Formation: The intermediate is then treated with hydrogen chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Morpholin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces oxides and hydroxylamines.
Reduction: Yields secondary amines.
Substitution: Forms substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Morpholin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-Morpholin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
(S)-Morpholin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
Morpholine: A simpler structure lacking the amine group.
Piperazine: Contains a similar ring structure but with different functional groups.
N-Methylmorpholine: A methylated derivative of morpholine.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of both a morpholine ring and an amine group, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H14Cl2N2O |
|---|---|
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
[(2S)-morpholin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 |
InChI-Schlüssel |
AUAQVMYVCNAOQN-XRIGFGBMSA-N |
Isomerische SMILES |
C1CO[C@H](CN1)CN.Cl.Cl |
Kanonische SMILES |
C1COC(CN1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


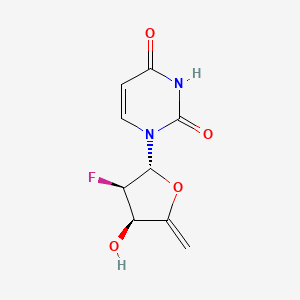
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)
![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
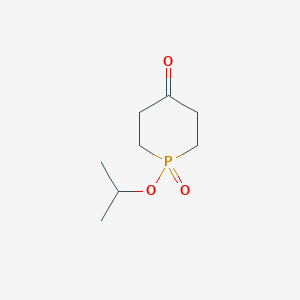

![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)

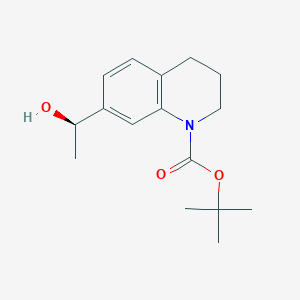
![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)
